molecular formula C17H14N2O4 B12514143 3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one

3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one

Katalognummer: B12514143
Molekulargewicht: 310.30 g/mol
InChI-Schlüssel: KXJOBJRRNMJBIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one is a complex organic compound with the molecular formula C17H14N2O4 This compound is characterized by its benzofuran core structure, which is substituted with a benzylamino group and a nitroethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a nitroethenyl derivative, followed by cyclization to form the benzofuran ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The benzylamino group may interact with biological receptors or enzymes, modulating their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[2-(benzylamino)-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one
  • N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide
  • 3-[1-(benzylamino)ethylidene]-2,4(3H,5H)-thiophenedione

Uniqueness

3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of benzylamino and nitroethenyl groups allows for versatile chemical reactivity and potential biological activities that are not commonly found in other similar compounds .

Eigenschaften

Molekularformel

C17H14N2O4

Molekulargewicht

310.30 g/mol

IUPAC-Name

3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H14N2O4/c20-17-14-9-5-4-8-13(14)16(23-17)15(19(21)22)11-18-10-12-6-2-1-3-7-12/h1-9,11,16,18H,10H2

InChI-Schlüssel

KXJOBJRRNMJBIW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.